2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine
Overview
Description
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is an organic compound with the molecular formula C12H12N2. It is a member of the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring.
Scientific Research Applications
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft . The compound demonstrates a similar binding mode with AChE and interacts with both catalytic and peripheral sites of AChE .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also suggested to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism . These properties could impact the compound’s bioavailability and its interactions with other drugs.
Result of Action
The primary result of the action of this compound is the inhibition of AChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease where cholinergic transmission is impaired .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution. Additionally, the presence of other drugs could impact its metabolism, particularly if they also interact with CYP1A2 or CYP3A4 . .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein, which is a crucial step in many signaling pathways. By binding to the active site of tyrosine kinases, this compound prevents the enzyme from interacting with its substrate, thereby inhibiting its activity . This interaction can modulate various cellular processes, including cell growth, differentiation, and metabolism.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of tyrosine kinases by this compound can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of tyrosine kinases by occupying their active sites, which prevents the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways that are essential for cell survival and proliferation. Furthermore, this compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark, dry place at 2-8°C . Prolonged exposure to light and moisture can lead to its degradation, which may reduce its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit tyrosine kinase activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The inhibition of tyrosine kinases by this compound can alter metabolic flux and affect the levels of metabolites involved in energy production and biosynthesis . Additionally, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that could have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, indicating its potential for central nervous system effects . Once inside the cells, this compound may localize to specific cellular compartments, where it interacts with target proteins and exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization to these compartments allows this compound to interact with key regulatory proteins and modulate cellular processes at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with aniline derivatives in the presence of a catalyst such as polyphosphoric acid or montmorillonite K-10 . The reaction is usually carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various amine-substituted cyclopentaquinolines .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-7-methyl-1H-cyclopenta[b]quinolin-9-amine
- 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine
Uniqueness
2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCQDBTSDBCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171768 | |
Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18528-78-4 | |
Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018528784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding 2,3-Dihydro-1H-cyclopenta[b]quinolin-9-ylamine based on the provided research paper?
A1: The primary research focus highlighted in the paper "Design, synthesis, and biological evaluation of substituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine related compounds as fructose-1,6-bisphosphatase inhibitors" [] centers on the development and investigation of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine derivatives as potential inhibitors of the enzyme fructose-1,6-bisphosphatase. The researchers explored various structural modifications to this core structure, aiming to enhance its inhibitory activity against the target enzyme.
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